molecular formula C19H25ClF4N4O3 B10824587 Kgp-IN-1 hydrochloride

Kgp-IN-1 hydrochloride

Cat. No.: B10824587
M. Wt: 468.9 g/mol
InChI Key: PZWDKAZULMZGDB-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kgp-IN-1 hydrochloride is an arginine-specific gingipain (Rgp) inhibitor. It is derived from the compound 13-R, as described in patent WO2017201322A1. This compound is primarily used in scientific research due to its ability to inhibit gingipains, which are proteases involved in periodontal disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The detailed synthetic route and reaction conditions are proprietary and can be found in the patent WO2017201322A1 .

Industrial Production Methods

Industrial production of Kgp-IN-1 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Kgp-IN-1 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

Kgp-IN-1 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Kgp-IN-1 hydrochloride exerts its effects by specifically inhibiting arginine-specific gingipains (Rgp). These proteases are involved in the degradation of host proteins, contributing to periodontal disease. By inhibiting these proteases, this compound helps to prevent the progression of periodontal disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for arginine-specific gingipains, making it a valuable tool in research focused on periodontal disease. Its hydrochloride form also provides better solubility and stability compared to its free base form .

Properties

IUPAC Name

N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F4N4O3.ClH/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10;/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26);1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWDKAZULMZGDB-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.